N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide
Description
N-(2-Methoxy-5-nitrophenyl)-4-tosylbutanamide is a sulfonamide derivative characterized by a central butanamide backbone substituted with a 2-methoxy-5-nitrophenyl group and a tosyl (p-toluenesulfonyl) moiety. The tosyl group in the target compound may enhance metabolic stability compared to oxygenated analogs, a critical factor in drug design.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-13-5-8-15(9-6-13)27(24,25)11-3-4-18(21)19-16-12-14(20(22)23)7-10-17(16)26-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZKULDXNPPGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide typically involves the following steps:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce a nitro group at the 5-position, forming 2-methoxy-5-nitrophenol.
Amidation: The nitrophenol derivative is then reacted with butanoyl chloride in the presence of a base to form the corresponding amide.
Tosylation: Finally, the amide is tosylated using tosyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tosyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Structural Analog: N-[(2-Methoxy-5-Nitrophenyl)]-4-Oxo-4-[Oxy]butenamide
This analog replaces the tosyl group with a 4-oxo-4-oxybutenamide chain (Table 1). Key differences include:
- Biological Activity : Zinc(II) complexes of this analog demonstrated intercalative DNA binding (binding constant Kb = 1.2–3.5 × 10⁴ M⁻¹) and significant antimicrobial activity (e.g., 14 mm inhibition zone against S. aureus at 50 µg/mL) . In contrast, the tosyl group in the target compound may improve membrane permeability due to increased lipophilicity.
Table 1: Structural and Functional Comparison
Sulfonamide Derivatives: N-[2-(5-Bromo-2-Morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-Methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide
This compound () shares the sulfonamide functional group but features a bromo-morpholinylpyrimidine substituent instead of the nitro-methoxy-phenyl group. Key contrasts include:
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : The tosyl group in the target compound may reduce oxidative metabolism compared to the oxybutenamide analog, which is prone to hydrolysis .
- The target compound’s toxicity remains unstudied but could differ due to its sulfonamide moiety, which is associated with hypersensitivity in some drugs.
Biological Activity
N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The compound contains a methoxy group, a nitro group, and a tosyl group, which enhance its reactivity and biological interactions.
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 342.39 g/mol
The presence of the nitro group allows for bioreduction to form reactive intermediates, which can interact with various cellular components, leading to diverse biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to an amino group, which may enhance its binding affinity to biological macromolecules such as proteins and nucleic acids. Additionally, the tosyl group increases the compound's lipophilicity, facilitating its penetration through lipid membranes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 12 mm |
| Escherichia coli | 64 µg/mL | 10 mm |
| Bacillus subtilis | 16 µg/mL | 15 mm |
These results suggest that the compound could be developed as a potential antibacterial agent.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. Specific findings include:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
These data suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy reported that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
- Anticancer Research : In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways.
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound's nitro group plays a crucial role in generating reactive oxygen species (ROS), which are implicated in cellular signaling pathways associated with apoptosis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide?
- Synthesis : The compound is typically synthesized via multi-step reactions starting with functionalization of the aromatic ring (e.g., nitration, methoxylation) followed by coupling with tosylbutanamide precursors. Key reagents include analytical-grade solvents (e.g., dimethyl sulfoxide) and catalysts for amide bond formation .
- Characterization :
- FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NO₂ at ~1520 cm⁻¹) and confirms ligand coordination in metal complexes .
- EDX : Validates elemental composition (e.g., Zn in carboxylate complexes) .
- UV-Vis : Monitors electronic transitions (e.g., π→π* in nitroaromatic systems) .
- Melting Point : Assesses purity (e.g., deviations >2°C indicate impurities) .
Q. How are the biological activities of derivatives evaluated?
- Antimicrobial Assays : Tested against bacterial/fungal strains (e.g., E. coli, S. aureus) via agar diffusion or microdilution, with activity quantified as minimum inhibitory concentration (MIC) .
- Cytotoxicity : Assessed using human blood erythrocytes; hemolysis <5% indicates low toxicity .
- DNA Interaction : UV-Vis titration and viscometry measure intercalation (e.g., hypochromism in absorbance, increased DNA viscosity) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., FT-IR vs. NMR) be resolved in structural elucidation?
- Multi-Technique Validation : Combine FT-IR (functional groups), EDX (elemental ratios), and molecular docking (3D conformation) to cross-verify results. For example, discrepancies in Zn-O bond lengths from FT-IR can be resolved using X-ray crystallography or DFT calculations .
- Computational Modeling : MOE-Dock software predicts ligand-DNA binding modes, reconciling experimental viscosity data with theoretical binding energies .
Q. What strategies optimize the reduction of the nitro group in derivatives while preserving other functionalities?
- Catalytic Hydrogenation : Use H₂ gas with Pd/C under controlled pressure (1–3 atm) and temperature (25–50°C) to selectively reduce NO₂ to NH₂ without cleaving methoxy or amide groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, minimizing side reactions like demethylation .
Q. How do structural modifications (e.g., substituent position) affect DNA intercalation efficiency?
- Substituent Effects : Electron-withdrawing groups (e.g., NO₂) enhance π-stacking with DNA base pairs, while methoxy groups improve solubility for better diffusion into duplex regions .
- Quantitative Analysis : Compare binding constants (Kₐ) via UV-Vis (e.g., Kₐ = 1.2 × 10⁴ M⁻¹ for nitro derivatives vs. 0.8 × 10⁴ M⁻¹ for methoxy analogs) .
Data Interpretation and Methodological Insights
Q. What analytical criteria distinguish intercalative vs. groove-binding DNA interactions?
- Viscometry : Intercalation increases DNA helix length, raising relative viscosity (η/η₀)^(1/3) linearly with compound concentration. Groove binding shows minimal viscosity changes .
- Spectroscopic Signatures : Intercalation causes hypochromism (UV-Vis) and bathochromic shifts (>10 nm), whereas groove binding induces hyperchromism .
Q. How can molecular docking validate experimental DNA-binding results?
- Protocol : Dock the compound into B-DNA (PDB: 1BNA) using MOE-Dock, scoring binding energy (ΔG < -8 kcal/mol suggests strong intercalation). Compare with experimental Kₐ values for consistency .
Tables for Key Findings
| Property | Method | Typical Data | Reference |
|---|---|---|---|
| DNA Binding Constant (Kₐ) | UV-Vis Titration | 1.2 × 10⁴ M⁻¹ (nitro derivative) | |
| Hemolysis (% at 100 μM) | Hemolysis Assay | <5% (low toxicity) | |
| MIC (Antimicrobial) | Microdilution | 12.5 μg/mL (vs. S. aureus) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
